
2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazines are a class of compounds known for their unique structure and remarkable reactivity . They have been utilized in the modification and construction of new materials . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
1,3,5-Triazine derivatives can be prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives . The preparation often involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Molecular Structure Analysis
The molecular structure of 1,3,5-triazines is well-known and continues to be the object of considerable interest . The structure of the specific compound you mentioned could not be found in the available resources.Chemical Reactions Analysis
The chemical reactions involving 1,3,5-triazines often involve the substitution of chloride ions . The reactions can be carried out using conventional methods or microwave irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazines can also vary widely. For example, 2,4-dichloro-6-methoxy-1,3,5-triazine has a molecular formula of C4H3Cl2N3O and an average mass of 179.992 Da .科学的研究の応用
Synthesis and Biological Activities
Antimicrobial Activities : A study explored the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, which included compounds related to the chemical structure of interest. These compounds were screened for their antimicrobial properties, and some exhibited moderate to good activity against tested microorganisms (Bektaş et al., 2007).
Antiproliferative and Anticancer Properties : Research on m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides, including compounds structurally similar to the one , has shown promising antiproliferative activities against various cancer cell lines. These compounds were evaluated for their potential to inhibit cancer cell growth, with some derivatives displaying significant activity. This suggests the relevance of such compounds in the development of new anticancer therapies (Wang et al., 2015).
Gastroprokinetic Activity : Derivatives of 2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide have been investigated for their gastroprokinetic activity. These studies have found that certain benzamide derivatives show potent gastroprokinetic effects, which could be beneficial in the development of treatments for gastrointestinal motility disorders (Kato et al., 1995).
Synthesis Techniques : Research has also focused on the synthesis techniques of triazine derivatives, highlighting the importance of these compounds in medicinal chemistry and drug discovery. The innovative synthesis methods contribute to the broader understanding and application of such chemicals in various therapeutic areas (Dovlatyan et al., 2010).
作用機序
Target of Action
Compounds with a similar 1,3,5-triazine structure have been used in the synthesis of polymers and have shown antimicrobial activity against certain bacteria and fungi .
Mode of Action
1,3,5-triazine derivatives are known for their remarkable reactivity and unique structure, which has led researchers to utilize them in the modification and construction of new materials . They undergo nucleophilic substitution reactions under controlled temperature .
Biochemical Pathways
It’s worth noting that 1,3,5-triazine derivatives have been used in various fields, including material science and pharmaceuticals , suggesting they may interact with multiple biochemical pathways.
Action Environment
The stability and reactivity of 1,3,5-triazine derivatives can be influenced by factors such as temperature .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of 2,4-dichloro-N-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}benzamide are largely determined by its triazine core and the functional groups attached to it . The triazine core is known for its reactivity and unique structure, which allows it to participate in various biochemical reactions
Cellular Effects
Given the known biological activities of 1,3,5-triazine derivatives, it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,4-dichloro-N-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}benzamide is not well-established. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
2,4-dichloro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O3/c1-25-16-21-13(20-15(22-16)23-4-6-26-7-5-23)9-19-14(24)11-3-2-10(17)8-12(11)18/h2-3,8H,4-7,9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBUOXZJKZJNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

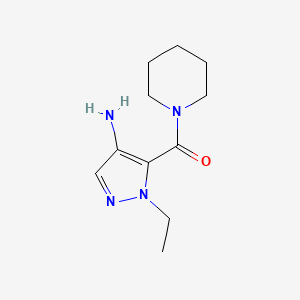
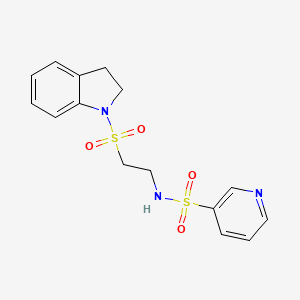
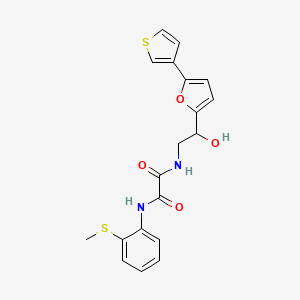
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2832945.png)
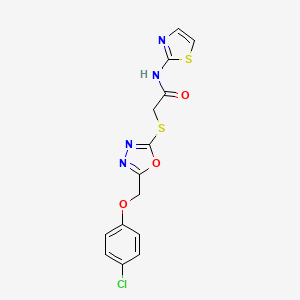
![4-chloro-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2832948.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2832952.png)
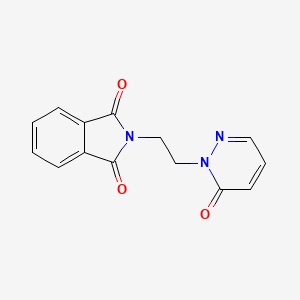
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2832956.png)
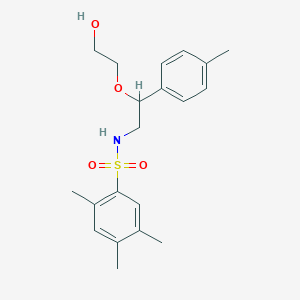


![3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2832964.png)
![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2832965.png)